

Spectroscopic data (NMR, IR, MS) for 2-Nitro-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitro-5-(trifluoromethoxy)benzonitrile

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitro-5-(trifluoromethoxy)benzonitrile

This guide provides a detailed technical analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **2-Nitro-5-(trifluoromethoxy)benzonitrile**. Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data based on established principles and spectral data from analogous structures to offer a robust characterization framework. The methodologies and interpretations herein are presented with scientific integrity, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Its Spectroscopic Implications

2-Nitro-5-(trifluoromethoxy)benzonitrile (Molecular Formula: $C_8H_3F_3N_2O_3$, Molecular Weight: 232.12 g/mol) is a highly functionalized aromatic compound.^[1] Its structure incorporates several key groups that dictate its spectroscopic behavior:

- A trisubstituted benzene ring: This core structure will give rise to complex splitting patterns in the aromatic region of the 1H NMR spectrum.

- A nitrile group ($-\text{C}\equiv\text{N}$): An electron-withdrawing group that will significantly deshield adjacent protons and carbons. It has a characteristic, sharp absorption in the IR spectrum.
- A nitro group ($-\text{NO}_2$): A strong electron-withdrawing group, it will cause significant deshielding of ortho and para positions. It exhibits strong, characteristic stretching vibrations in the IR spectrum.
- A trifluoromethoxy group ($-\text{OCF}_3$): This group is strongly electron-withdrawing and contains fluorine atoms, which are NMR-active, providing a distinct singlet in the ^{19}F NMR spectrum.

The combination of these functional groups leads to a highly electron-deficient aromatic ring, which influences the chemical shifts, vibrational frequencies, and mass spectral fragmentation patterns discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Nitro-5-(trifluoromethoxy)benzonitrile**, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a complete structural picture.

Experimental Protocol: NMR

A robust protocol for acquiring high-quality NMR data is essential for unambiguous structural assignment.

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Acetone- d_6). The choice of solvent is critical; CDCl_3 is a standard for many organic molecules, while a more polar solvent like Acetone- d_6 can be used if solubility is an issue.[2]
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[3]
- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle

and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: Obtain a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
- ^{19}F NMR Acquisition: Acquire a proton-decoupled ^{19}F spectrum. This experiment is highly sensitive and typically requires only a few scans.

Predicted ^1H NMR Data & Interpretation

The aromatic region of the ^1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The strong electron-withdrawing nature of the -NO₂, -CN, and -OCF₃ groups will shift these protons significantly downfield.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
H-6	~ 8.2 - 8.4	d	$J \approx 2-3$ Hz	Proton ortho to $-\text{NO}_2$	The nitro group is strongly deshielding. This proton is ortho to the nitro group and meta to the nitrile, resulting in a downfield shift and small meta-coupling.
H-4	~ 7.8 - 8.0	dd	$J \approx 9$ Hz, $J \approx 2-3$ Hz	Proton between $-\text{OCF}_3$ and $-\text{CN}$	This proton experiences ortho-coupling from H-3 and meta-coupling from H-6. It is deshielded by the adjacent $-\text{OCF}_3$ and para $-\text{NO}_2$ group.
H-3	~ 7.6 - 7.8	d	$J \approx 9$ Hz	Proton ortho to $-\text{OCF}_3$	This proton is ortho to the trifluoromethoxy group and shows a characteristic

ortho-
coupling to H-
4.

Note: Predicted values are based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.[\[2\]](#)[\[3\]](#)

Predicted ^{13}C NMR Data & Interpretation

The proton-decoupled ^{13}C NMR spectrum will display eight distinct signals: six for the aromatic carbons and one each for the nitrile and trifluoromethoxy carbons.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
C-5	~ 148 - 152	C-OCF ₃	The carbon atom directly attached to the highly electronegative oxygen of the trifluoromethoxy group will be significantly deshielded.
C-2	~ 145 - 149	C-NO ₂	The carbon bearing the nitro group is also strongly deshielded.
Aromatic CH	~ 130 - 135	C-H	Aromatic carbons attached to protons.
Aromatic CH	~ 125 - 130	C-H	
Aromatic CH	~ 120 - 125	C-H	
-OCF ₃	~ 120 - 124 (q)	-OCF ₃	The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹ JCF). [3]
-CN	~ 114 - 118	-C≡N	The nitrile carbon is typically found in this region.[4]
C-1	~ 110 - 115	C-CN	The carbon bearing the nitrile group is shielded relative to other substituted carbons due to the

electronic nature of the nitrile.

Predicted ^{19}F NMR Data & Interpretation

The ^{19}F NMR spectrum provides a simple yet powerful confirmation of the trifluoromethoxy group.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
-OCF ₃	~ -58 to -65	s	-OCF ₃	The three fluorine atoms of the trifluoromethoxy group are equivalent and are not coupled to any nearby protons, resulting in a sharp singlet. ^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Experimental Protocol: IR

Methodology:

- **Technique:** Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal sample preparation.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.

- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of **2-Nitro-5-(trifluoromethoxy)benzonitrile** will be dominated by strong absorptions corresponding to its key functional groups.

Wavenumber (cm^{-1})	Intensity	Vibration Type	Assignment
~ 2230 - 2240	Medium, Sharp	$\text{C}\equiv\text{N}$ Stretch	Nitrile Group
~ 1520 - 1550	Strong	Asymmetric N-O Stretch	Aromatic Nitro Group[5]
~ 1340 - 1360	Strong	Symmetric N-O Stretch	Aromatic Nitro Group[5]
~ 1250 - 1300	Strong	C-O Stretch	Aryl Ether (of OCF_3)
~ 1100 - 1200	Very Strong	C-F Stretch	Trifluoromethoxy Group
~ 1600, ~1475	Medium-Weak	C=C Stretch	Aromatic Ring

The presence of strong, distinct peaks for the nitrile, nitro, and trifluoromethoxy groups provides a clear diagnostic fingerprint for the compound.[2][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: MS

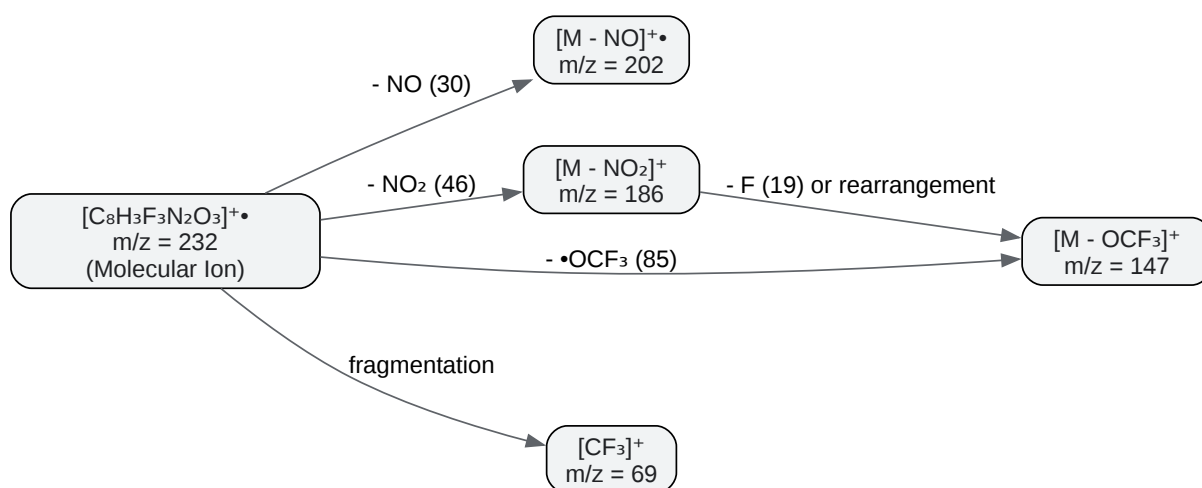
Methodology:

- Ionization Technique: Electron Ionization (EI) is a common technique for small, volatile molecules that produces a detailed fragmentation pattern. Electrospray Ionization (ESI) is a softer technique that can also be used, often yielding a strong molecular ion peak.[6]
- Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) system.
- Analysis: The ionized fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Predicted Fragmentation Pattern & Interpretation

Under Electron Ionization (EI), **2-Nitro-5-(trifluoromethoxy)benzotrile** will first form a molecular ion $[M]^+\bullet$ at $m/z = 232$. This ion will then undergo fragmentation.

Diagram: Predicted MS Fragmentation Pathway



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Caption: Predicted EI-MS fragmentation of **2-Nitro-5-(trifluoromethoxy)benzotrile**.

Table of Key Predicted Fragments:

m/z	Predicted Ion	Fragment Lost	Rationale
232	$[\text{C}_8\text{H}_3\text{F}_3\text{N}_2\text{O}_3]^+\bullet$	-	Molecular Ion $[\text{M}]^+\bullet$
202	$[\text{C}_8\text{H}_3\text{F}_3\text{N}_2\text{O}_2]^+\bullet$	NO	Loss of nitric oxide is a common fragmentation pathway for aromatic nitro compounds. [7] [8]
186	$[\text{C}_8\text{H}_3\text{F}_3\text{NO}]^+$	NO ₂	Loss of the entire nitro group is a primary and highly characteristic fragmentation. [8]
147	$[\text{C}_7\text{H}_3\text{N}_2\text{O}_2]^+$	$\bullet\text{OCF}_3$	Cleavage of the C-O bond, losing the trifluoromethoxy radical.
69	$[\text{CF}_3]^+$	$\text{C}_8\text{H}_3\text{N}_2\text{O}_3$	The trifluoromethyl cation is a very stable and common fragment in the mass spectra of fluorine-containing compounds. [9] [10]

The fragmentation pattern, particularly the loss of NO (30 Da) and NO₂ (46 Da), serves as a reliable indicator for the nitroaromatic core, while the presence of a fragment at m/z 69 confirms the trifluoromethyl moiety.[\[7\]](#)[\[9\]](#)

Conclusion

The structural elucidation of **2-Nitro-5-(trifluoromethoxy)benzotrile** is definitively achieved through a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete map of the molecule's carbon-hydrogen-fluorine framework. IR spectroscopy confirms the presence of the critical nitrile, nitro, and trifluoromethoxy functional

groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern that serves as a molecular fingerprint. The integrated data from these techniques provides a self-validating system for the comprehensive characterization of this complex molecule.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 2-Nitro-5-(trifluoromethoxy)benzotrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1388237#spectroscopic-data-nmr-ir-ms-for-2-nitro-5-trifluoromethoxy-benzotrile]

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